molecular formula C16H18N2O2 B14453905 Ethanimidamide, N,N'-bis(4-methoxyphenyl)- CAS No. 71709-26-7

Ethanimidamide, N,N'-bis(4-methoxyphenyl)-

Cat. No.: B14453905
CAS No.: 71709-26-7
M. Wt: 270.33 g/mol
InChI Key: ZIDSFLLJLVINNS-UHFFFAOYSA-N
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Description

Ethanimidamide, N,N’-bis(4-methoxyphenyl)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxyphenyl groups attached to an ethanimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidamide, N,N’-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with an appropriate ethanimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of Ethanimidamide, N,N’-bis(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Ethanimidamide, N,N’-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: Ethanimidamide, N,N’-bis(4-methoxyphenyl)- is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activity or as a ligand in binding studies .

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, Ethanimidamide, N,N’-bis(4-methoxyphenyl)- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism by which Ethanimidamide, N,N’-bis(4-methoxyphenyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison: Ethanimidamide, N,N’-bis(4-methoxyphenyl)- is unique due to its ethanimidamide core, which imparts distinct reactivity and properties compared to similar compounds. The presence of the 4-methoxyphenyl groups enhances its stability and potential for various applications. In contrast, other similar compounds may have different core structures, leading to variations in their chemical behavior and applications .

Properties

CAS No.

71709-26-7

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N,N'-bis(4-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C16H18N2O2/c1-12(17-13-4-8-15(19-2)9-5-13)18-14-6-10-16(20-3)11-7-14/h4-11H,1-3H3,(H,17,18)

InChI Key

ZIDSFLLJLVINNS-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC

Origin of Product

United States

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